molecular formula C6Cl4N4 B3115676 perchloropteridine CAS No. 21071-37-4

perchloropteridine

Cat. No.: B3115676
CAS No.: 21071-37-4
M. Wt: 269.9 g/mol
InChI Key: SYMOKCJKMFKCNO-UHFFFAOYSA-N
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Description

Perchloropteridine is a highly chlorinated derivative of pteridine, a bicyclic heterocyclic compound. Pteridines are known for their roles in biological systems, particularly as pigments and enzyme cofactors. This compound, with its four chlorine atoms, exhibits unique chemical properties that make it valuable in various scientific and industrial applications .

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of perchloropteridine typically involves the chlorination of pteridine. This process can be carried out using chlorine gas or other chlorinating agents under controlled conditions. The reaction is usually performed in an inert solvent such as carbon tetrachloride or chloroform, and the temperature is maintained to ensure complete chlorination .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade chlorinating agents and solvents, with stringent control over reaction conditions to ensure high yield and purity. The product is then purified through crystallization or distillation techniques .

Chemical Reactions Analysis

Types of Reactions: Perchloropteridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with ammonia can yield aminopteridine derivatives, while reduction can produce partially dechlorinated pteridines .

Scientific Research Applications

Perchloropteridine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex organic compounds and heterocycles.

    Biology: Its derivatives are studied for their roles as enzyme cofactors and pigments in biological systems.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or pathways.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Comparison with Similar Compounds

Uniqueness: Perchloropteridine’s uniqueness lies in its specific structure, which combines the properties of pteridines with the reactivity of chlorinated compounds. This makes it particularly valuable in synthesizing complex organic molecules and studying enzyme interactions .

Properties

IUPAC Name

2,4,6,7-tetrachloropteridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6Cl4N4/c7-2-1-5(14-6(10)13-2)12-4(9)3(8)11-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYMOKCJKMFKCNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C12=C(N=C(C(=N1)Cl)Cl)N=C(N=C2Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6Cl4N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70457704
Record name tetrachloropteridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70457704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21071-37-4
Record name tetrachloropteridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70457704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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